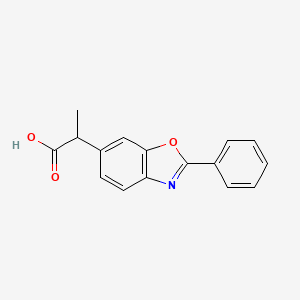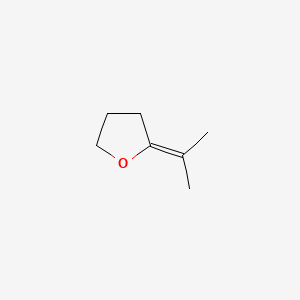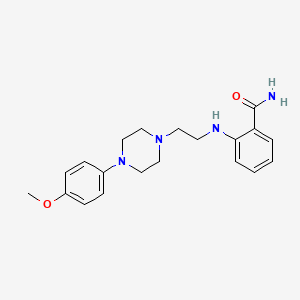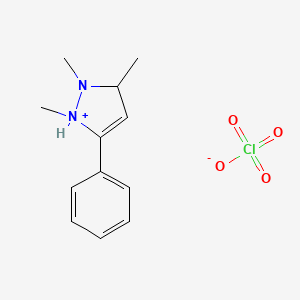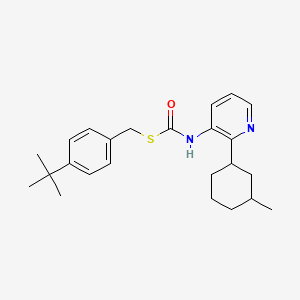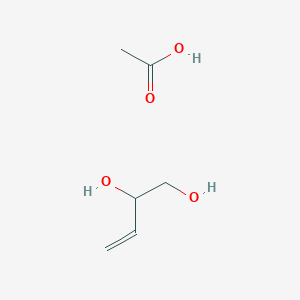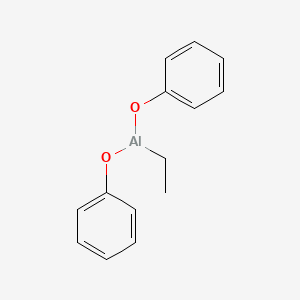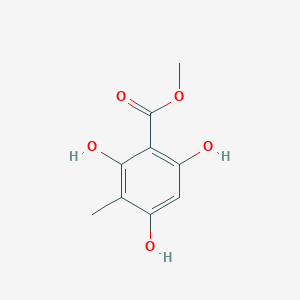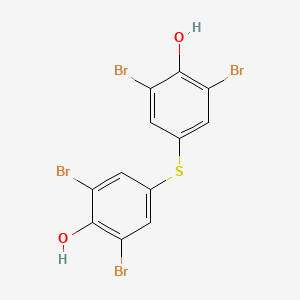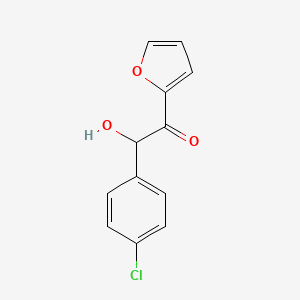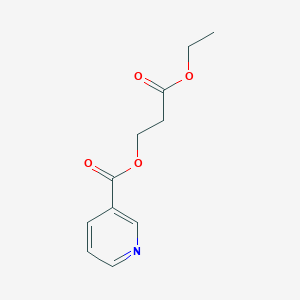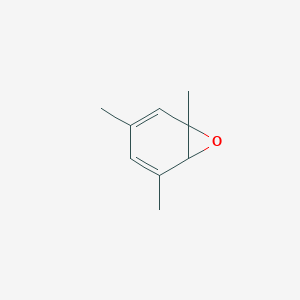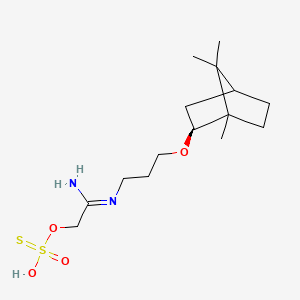
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is an organic compound that features a thiosulfate group attached to a complex organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiosulfate salt with an appropriate organic precursor. One common method involves the nucleophilic substitution reaction where the thiosulfate anion (S2O3^2-) reacts with an alkyl halide to form the desired thiosulfate ester . The reaction conditions often include a polar aprotic solvent and a mild base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiosulfate group can be substituted by other nucleophiles, leading to the formation of different organic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiosulfate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce thiols.
Applications De Recherche Scientifique
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of the thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
Uniqueness
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific structural features, such as the bornyloxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
40283-84-9 |
|---|---|
Formule moléculaire |
C15H28N2O4S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-hydroxysulfonothioyloxy-N'-[3-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propyl]ethanimidamide |
InChI |
InChI=1S/C15H28N2O4S2/c1-14(2)11-5-6-15(14,3)12(9-11)20-8-4-7-17-13(16)10-21-23(18,19)22/h11-12H,4-10H2,1-3H3,(H2,16,17)(H,18,19,22)/t11?,12-,15?/m0/s1 |
Clé InChI |
TZWBNVVTNBUDMU-AVERBVTBSA-N |
SMILES isomérique |
CC1(C2CCC1([C@H](C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


